

Application Note: High-Throughput Calcium Mobilization Assay Using PGE2 Serinol Amide

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Compound of Interest

Compound Name: Prostaglandin E2 serinol amide

Cat. No.: B125977

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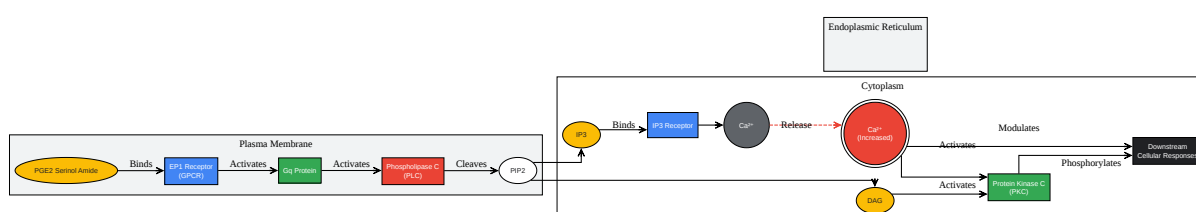
Introduction

Prostaglandin E2 (PGE2) serinol amide is a stable analog of the endogenous lipid mediator PGE2 2-glyceryl ester. Like PGE2, it is involved in various physiological and pathological processes, including inflammation and pain signaling. A key mechanism of action for PGE2 and its analogs is the mobilization of intracellular calcium, a critical second messenger in numerous signaling cascades. This application note provides a detailed protocol for a robust and high-throughput calcium mobilization assay using PGE2 serinol amide, suitable for screening and characterizing compounds that modulate the PGE2 signaling pathway.

PGE2 serinol amide, like PGE2, is known to interact with G protein-coupled receptors (GPCRs), particularly the EP receptor subtypes. The EP1 receptor subtype is coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of the EP1 receptor by an agonist such as PGE2 serinol amide initiates a signaling cascade that results in an increase in intracellular calcium concentration. This process involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in cytosolic calcium can be precisely measured using fluorescent calcium indicators.^[1]

This assay provides a functional readout of receptor activation and can be used to determine the potency and efficacy of novel agonists or antagonists targeting the PGE2 pathway.

Signaling Pathway of PGE2 Serinol Amide-Induced Calcium Mobilization



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Caption: PGE2 Serinol Amide Signaling Pathway via the EP1 Receptor.

Experimental Protocols

This protocol describes a fluorescent-based calcium mobilization assay in a 96- or 384-well microplate format, suitable for high-throughput screening. The protocol is optimized for use with either Fluo-4 AM or Fura-2 AM calcium indicators.

Recommended Cell Lines

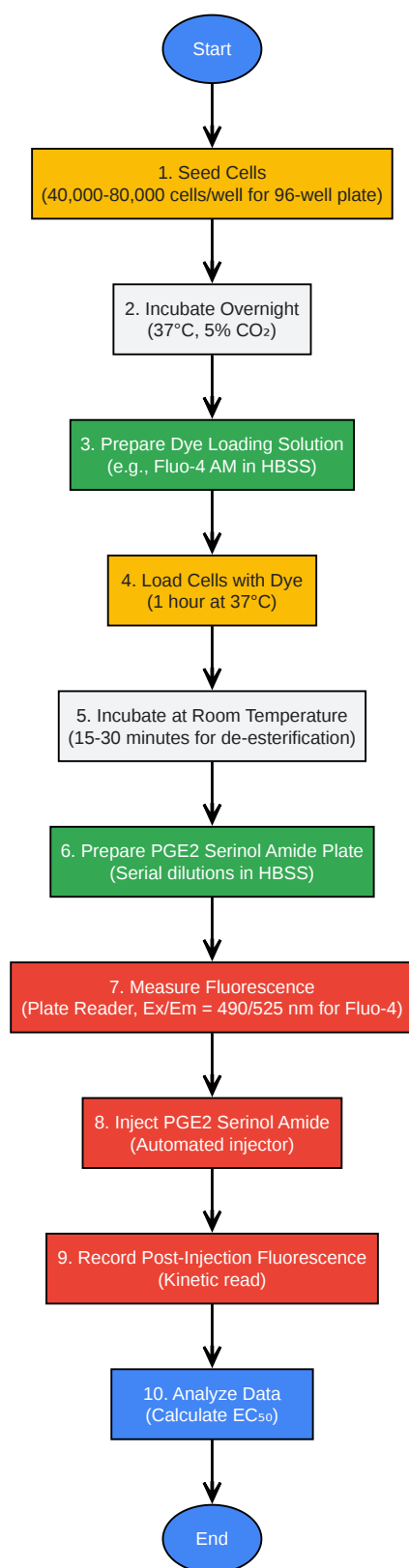
- RAW 264.7: A murine macrophage-like cell line known to endogenously express receptors responsive to PGE2 analogs and mobilize calcium.[1][2]

- HEK293 cells stably expressing the human EP1 receptor: This engineered cell line provides a specific system to study EP1-mediated signaling.[3]
- H1819: A human non-small cell lung cancer cell line that has been shown to mobilize calcium in response to PGE2 analogs.[1]

Materials and Reagents

- Selected cell line (e.g., RAW 264.7 or HEK293-EP1)
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- PGE2 serinol amide
- Fluo-4 AM or Fura-2 AM calcium indicator dye
- Pluronic F-127 (optional, to aid dye solubilization)
- Probenecid (optional, to prevent dye leakage)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Black-walled, clear-bottom 96- or 384-well microplates
- Fluorescence plate reader with automated injection capabilities

Experimental Workflow



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Caption: Workflow for the PGE2 Serinol Amide Calcium Mobilization Assay.

Detailed Protocol

- Cell Seeding:
 - The day before the assay, seed cells into black-walled, clear-bottom 96- or 384-well plates.
 - For a 96-well plate, a density of 40,000 to 80,000 cells per well is recommended.[\[4\]](#)[\[5\]](#)
 - For a 384-well plate, a density of 10,000 to 20,000 cells per well is recommended.[\[4\]](#)[\[5\]](#)
 - Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Dye Loading:
 - Prepare a dye loading solution. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS with 20 mM HEPES. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization. Probenecid (2.5 mM) can be included to inhibit dye extrusion.
 - Remove the cell culture medium from the wells and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye loading solution to each well.[\[4\]](#)
 - Incubate the plate for 1 hour at 37°C, followed by an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester.[\[4\]](#)
- Compound Preparation:
 - Prepare a stock solution of PGE2 serinol amide in a suitable solvent (e.g., DMSO or ethanol).
 - Perform serial dilutions of the PGE2 serinol amide stock solution in HBSS with 20 mM HEPES to create a concentration range for the dose-response curve. Based on data for the related compound PGE2-G, a starting concentration range of 0.1 pM to 1 µM is recommended.[\[1\]](#)
- Fluorescence Measurement:

- Set up the fluorescence plate reader to measure the kinetic response of calcium mobilization.
- For Fluo-4 AM, use an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.^[4]
- For Fura-2 AM, a ratiometric measurement is performed with excitation at ~340 nm and ~380 nm, and emission at ~510 nm.^{[6][7]}
- Establish a stable baseline fluorescence reading for approximately 15-20 seconds before compound addition.
- Use the plate reader's automated injector to add the PGE2 serinol amide dilutions to the wells.
- Continue to record the fluorescence signal for at least 60-120 seconds after injection to capture the peak response and subsequent decline.

Data Analysis

- The change in fluorescence intensity is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
- For dose-response analysis, plot the change in fluorescence against the logarithm of the PGE2 serinol amide concentration.
- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value, which represents the concentration of PGE2 serinol amide that elicits a half-maximal response.

Data Presentation

The quantitative data obtained from the calcium mobilization assay should be summarized in a clear and structured table for easy comparison.

Compound	Cell Line	EC ₅₀ (M)	Maximum Fold Change in Fluorescence	Number of Replicates (n)
PGE2 Serinol Amide	RAW 264.7	To be determined	To be determined	3
PGE2 (Control)	RAW 264.7	To be determined	To be determined	3
PGE2 Serinol Amide	HEK293-EP1	To be determined	To be determined	3
PGE2 (Control)	HEK293-EP1	To be determined	To be determined	3

Note: The EC₅₀ value for the structurally related compound, PGE2-glyceryl ester (PGE2-G), in RAW 264.7 cells has been reported to be approximately 1.0 pM, which can serve as a reference point for the expected potency of PGE2 serinol amide.^[2]

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a calcium mobilization assay using PGE2 serinol amide. The described methodology, coupled with the appropriate cell lines and data analysis techniques, offers a robust platform for investigating the pharmacology of compounds targeting the PGE2 signaling pathway. The high-throughput nature of this assay makes it particularly valuable for drug discovery and development efforts.

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